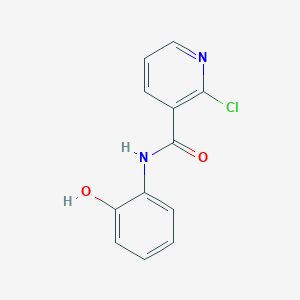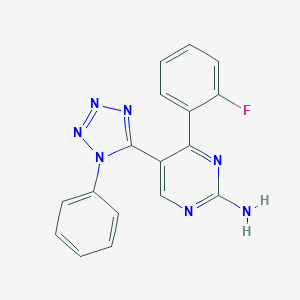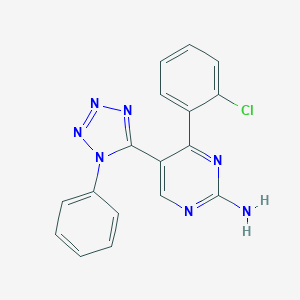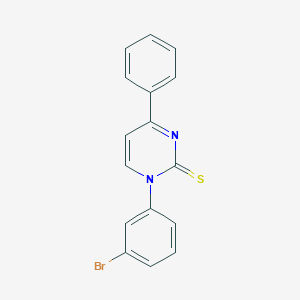
2-氯-N-(2-羟基苯基)-烟酰胺
概述
描述
2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a nicotinamide moiety
科学研究应用
2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary target of 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, the compound can disrupt the growth and replication of cells .
Mode of Action
2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide interacts with its target, DHFR, by binding to the enzyme’s active site. This binding inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . The resulting changes include a decrease in nucleotide production, which can inhibit DNA synthesis and cell replication .
Biochemical Pathways
The compound affects the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate. This conversion is a critical step in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. By inhibiting DHFR, 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide disrupts this pathway, leading to a decrease in nucleotide production and, consequently, DNA synthesis .
Result of Action
The inhibition of DHFR by 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide leads to a decrease in nucleotide production, disrupting DNA synthesis and cell replication . This disruption can result in the death of rapidly dividing cells, such as fungal cells . The compound has shown promising antifungal activity against clinical isolates of Candida tropicalis and Candida parapsilosis, suggesting potential therapeutic applications .
生化分析
Biochemical Properties
These interactions could potentially influence its role in biochemical reactions and its interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It’s known that the compound can form hydrogen bonds and other non-covalent associations , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide typically involves the reaction of 2-chloronicotinic acid with 2-aminophenol. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nicotinamides with various functional groups.
相似化合物的比较
Similar Compounds
N-(2-Hydroxy-phenyl)-nicotinamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-N-phenylacetamide: Contains a phenylacetamide moiety instead of a nicotinamide moiety, leading to different chemical properties.
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Contains additional nitro groups, which can significantly alter its chemical and biological properties.
Uniqueness
2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide is unique due to the presence of both a chloro group and a hydroxyphenyl group attached to the nicotinamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-8(4-3-7-14-11)12(17)15-9-5-1-2-6-10(9)16/h1-7,16H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHHUWYPVJKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[5-(2,4-difluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B503272.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine](/img/structure/B503276.png)
amino]acetic acid](/img/structure/B503277.png)
![5-{1-[4-(methyloxy)phenyl]-1H-tetraazol-5-yl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B503278.png)
![1-(4-chlorophenyl)-5-{5-[4-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B503283.png)
![1-(4-chlorophenyl)-5-[5-(2-thienyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B503284.png)
![5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinylamine](/img/structure/B503285.png)

![5-[1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B503287.png)
![Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl ether](/img/structure/B503288.png)

![1-phenyl-5-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-1H-tetraazole](/img/structure/B503292.png)
![6-chloro-3-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B503295.png)
